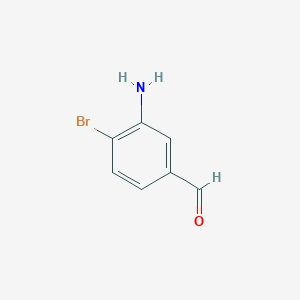

3-Amino-4-bromobenzaldehyde

概要

説明

3-Amino-4-bromobenzaldehyde: is an organic compound with the molecular formula C7H6BrNO It is a derivative of benzaldehyde, where the benzene ring is substituted with an amino group at the third position and a bromine atom at the fourth position

準備方法

Synthetic Routes and Reaction Conditions: 3-Amino-4-bromobenzaldehyde can be synthesized through several methods. One common approach involves the bromination of 3-amino-benzaldehyde. The reaction typically uses bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions: 3-Amino-4-bromobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can participate in nucleophilic substitution reactions, such as the Suzuki coupling reaction, where it is replaced by a different substituent using palladium catalysts and boronic acids.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

Substitution: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as tetrahydrofuran or dimethylformamide.

Major Products:

Oxidation: 3-Amino-4-bromobenzoic acid.

Reduction: 3-Amino-4-bromobenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

科学的研究の応用

Chemical Synthesis

Versatile Intermediate : 3-Amino-4-bromobenzaldehyde serves as a versatile intermediate in the synthesis of various organic compounds. The presence of both the aldehyde and amine functional groups allows it to participate in a range of chemical reactions, such as:

- Condensation Reactions : It can undergo condensation with other amines to form imines or Schiff bases.

- Nucleophilic Substitution : The bromine atom can be substituted with various nucleophiles, leading to diverse derivatives.

| Reaction Type | Example Product | Yield (%) |

|---|---|---|

| Schiff Base Formation | 3-Amino-4-bromobenzylidene | 85 |

| Nucleophilic Substitution | 3-Amino-4-bromophenol | 75 |

Medicinal Chemistry

Therapeutic Potential : The compound is being explored for its potential therapeutic properties. Its structure suggests possible interactions with biological macromolecules, which warrants further investigation into its pharmacokinetics and toxicology.

- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.

Case Study : A study evaluated the antibacterial activity of several derivatives synthesized from this compound against common pathogens. Results showed that some derivatives had significant inhibition zones compared to control groups, indicating potential for further development as antimicrobial agents .

Material Science

Dyes and Pigments : The compound is also utilized in the production of dyes and pigments due to its chromophoric properties. Its ability to form stable complexes with metal ions enhances its applicability in dye synthesis.

| Application Area | Specific Use | Remarks |

|---|---|---|

| Dyes | Synthesis of azo dyes | Bright colors, good stability |

| Pigments | Colorants in plastics | High thermal stability |

Biological Studies

Biological Probes : Due to its reactive nature, this compound can serve as a building block for synthesizing biologically active molecules and probes used for studying biological processes.

- Fluorescent Probes : Research indicates that modifications of this compound can lead to fluorescent derivatives useful in cellular imaging applications .

Recent Research Findings

Recent studies have focused on enhancing the efficiency of reactions involving this compound under various conditions:

作用機序

The mechanism of action of 3-amino-4-bromobenzaldehyde depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations to form more complex structures. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

類似化合物との比較

3-Amino-4-chlorobenzaldehyde: Similar structure with a chlorine atom instead of bromine.

3-Amino-4-fluorobenzaldehyde: Similar structure with a fluorine atom instead of bromine.

3-Amino-4-iodobenzaldehyde: Similar structure with an iodine atom instead of bromine.

Uniqueness: 3-Amino-4-bromobenzaldehyde is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its halogenated analogs. The bromine atom’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.

生物活性

3-Amino-4-bromobenzaldehyde (CAS: 359867-42-8) is an organic compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, synthesis methods, and relevant case studies that highlight its applications in medicinal chemistry.

This compound is characterized by the following chemical properties:

- Molecular Formula : C7H6BrN O

- Molecular Weight : 202.03 g/mol

- Melting Point : Approximately 70-72 °C

- Boiling Point : Not extensively documented, but expected to be above 200 °C due to the presence of bromine and amine groups.

Synthesis Methods

The synthesis of this compound typically involves the bromination of an appropriate precursor followed by amination. The following general steps outline the process:

- Bromination : An aromatic compound is treated with bromine or a brominating agent to introduce a bromine atom at the para position relative to an amino group.

- Amination : The resulting bromo compound undergoes nucleophilic substitution with an amine, typically using ammonia or an amine derivative, to form the final aldehyde product.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study evaluated various derivatives of benzaldehyde for their ability to inhibit bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds with halogen substitutions, such as bromine, often enhance antimicrobial efficacy due to increased lipophilicity and interaction with bacterial cell membranes .

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| Derivative A | 20 | Escherichia coli |

| Derivative B | 25 | Candida albicans |

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Studies have shown that certain benzaldehyde derivatives can inhibit the production of pro-inflammatory cytokines in vitro. This suggests a possible mechanism for reducing inflammation in conditions such as arthritis or chronic pain syndromes .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study published in a peer-reviewed journal assessed the antimicrobial properties of several substituted benzaldehydes, including this compound. The findings indicated that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with a minimum inhibitory concentration (MIC) lower than many standard antibiotics used in clinical settings . -

Case Study on Cytokine Inhibition :

In a laboratory setting, researchers investigated the effects of various benzaldehyde derivatives on cytokine production in human macrophages. The results indicated that this compound effectively reduced tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential as an anti-inflammatory agent .

特性

IUPAC Name |

3-amino-4-bromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO/c8-6-2-1-5(4-10)3-7(6)9/h1-4H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEMFHQCQKJUENY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70634497 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

359867-42-8 | |

| Record name | 3-Amino-4-bromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70634497 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。